molecular formula C17H29NO4 B6757953 N-(6-oxaspiro[4.5]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide

N-(6-oxaspiro[4.5]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide

Cat. No.: B6757953
M. Wt: 311.4 g/mol
InChI Key: PPGMYQAGZVKMQG-UHFFFAOYSA-N
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Description

N-(6-oxaspiro[45]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-(6-oxaspiro[4.5]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c19-16(6-10-20-13-15-4-3-9-21-15)18-14-5-11-22-17(12-14)7-1-2-8-17/h14-15H,1-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGMYQAGZVKMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)NC(=O)CCOCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxaspiro[4.5]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide typically involves a multi-step process. One common method is the Prins/pinacol cascade reaction, which utilizes a Lewis acid catalyst to facilitate the formation of the spirocyclic core . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and selectivity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxaspiro[4.5]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-oxaspiro[4.5]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-oxaspiro[4.5]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-oxaspiro[4.5]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide include other spirocyclic compounds such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and spirocyclic structure, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

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